molecular formula C17H15ClN2O3S B7692764 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide

Cat. No. B7692764
M. Wt: 362.8 g/mol
InChI Key: XFFPGHFRAXNEHO-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CQMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CQMS belongs to the class of sulfonamide compounds, which have been widely used in medicine for their antibacterial, antifungal, and diuretic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for further research. However, one of the limitations of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its potential toxicity, which may limit its use in vivo. Further studies are needed to investigate the safety and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in animal models and eventually in clinical trials.

Future Directions

There are several potential future directions for research on 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. Another area of research is the investigation of the synergistic effects of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to identify potential biomarkers that can predict its efficacy in cancer patients.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is a promising compound with potent antitumor activity and potential therapeutic applications in cancer treatment. Its mechanism of action and biochemical and physiological effects on cancer cells make it a promising candidate for further research. However, more studies are needed to investigate its safety and efficacy in animal models and eventually in clinical trials.

Synthesis Methods

The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-3-aminomethylquinoline with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound. The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been optimized to increase the yield and purity of the compound, making it a viable option for further research.

Scientific Research Applications

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.

properties

IUPAC Name

4-chloro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20(24(22,23)15-8-6-14(18)7-9-15)11-13-10-12-4-2-3-5-16(12)19-17(13)21/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFPGHFRAXNEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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